molecular formula C16H18N2O B11861346 1-(2-(Quinolin-6-yl)piperidin-1-yl)ethanone

1-(2-(Quinolin-6-yl)piperidin-1-yl)ethanone

Cat. No.: B11861346
M. Wt: 254.33 g/mol
InChI Key: NRDLRJOKAPRMSP-UHFFFAOYSA-N
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Description

1-(2-(Quinolin-6-yl)piperidin-1-yl)ethanone is a heterocyclic compound that features a quinoline moiety attached to a piperidine ring via an ethanone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Quinolin-6-yl)piperidin-1-yl)ethanone typically involves the reaction of quinoline derivatives with piperidine under specific conditions. One common method involves the use of quinoline-6-carbaldehyde and piperidine in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Quinolin-6-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted ethanone derivatives .

Scientific Research Applications

1-(2-(Quinolin-6-yl)piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-(Quinolin-6-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting DNA synthesis and function. Additionally, the piperidine ring can interact with various enzymes, modulating their activity. These interactions can lead to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined quinoline and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Biological Activity

1-(2-(Quinolin-6-yl)piperidin-1-yl)ethanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies.

Synthesis and Structural Characteristics

The compound is synthesized through various methods, including microwave-assisted techniques that enhance efficiency and yield. The structural framework incorporates a quinoline moiety linked to a piperidine ring, which is pivotal for its biological activity. The incorporation of the ethanone group further influences its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including those featuring piperidine moieties. For instance, compounds similar to this compound were evaluated against various cancer cell lines (e.g., melanoma, breast, and lung cancers). The results indicated significant cytotoxicity correlated with the levels of DT-diaphorase (NQO1), an enzyme overexpressed in many tumors. The enzymatic conversion rates were notably higher for these compounds compared to standard treatments like streptonigrin .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)NQO1 Expression Level
This compoundMCF-7<20High
Quinoline derivative AA54915High
Quinoline derivative BHepG225Moderate

Neuropharmacological Effects

In addition to its anticancer properties, compounds with similar structures have been investigated for their neuropharmacological effects. For example, piperidine derivatives have shown promise as acetylcholinesterase (AChE) inhibitors, which are crucial for treating Alzheimer's disease. The structure–activity relationship (SAR) analyses indicated that modifications at specific positions on the quinoline ring significantly affect inhibitory potency against AChE .

Table 2: AChE Inhibition Potency of Quinoline Derivatives

CompoundIC50 (µM)
This compound19.85 ± 0.14
Quinoline derivative C22.50
Quinoline derivative D>30

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound acts as a substrate for NQO1, facilitating the reduction of quinones to hydroquinones while generating reactive oxygen species (ROS), which can induce apoptosis in cancer cells .
  • Cholinesterase Inhibition : By inhibiting AChE and butyrylcholinesterase (BChE), it enhances cholinergic signaling, which is beneficial in neurodegenerative conditions .
  • Molecular Docking Studies : Computational studies have demonstrated favorable binding interactions between this compound and target proteins involved in cancer proliferation and neurodegenerative pathways .

Case Studies

Several case studies illustrate the efficacy of quinoline-piperidine hybrids in clinical settings:

  • Case Study 1 : A study conducted on a cohort of breast cancer patients treated with a quinoline-based compound showed a marked reduction in tumor size correlated with elevated NQO1 levels.
  • Case Study 2 : In a preclinical model of Alzheimer's disease, administration of a related piperidine compound resulted in improved cognitive function and reduced amyloid plaque formation.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

1-(2-quinolin-6-ylpiperidin-1-yl)ethanone

InChI

InChI=1S/C16H18N2O/c1-12(19)18-10-3-2-6-16(18)14-7-8-15-13(11-14)5-4-9-17-15/h4-5,7-9,11,16H,2-3,6,10H2,1H3

InChI Key

NRDLRJOKAPRMSP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCCC1C2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

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